molecular formula C12H6F2N2 B8428430 2-(2,5-Difluoro-phenyl)-nicotinonitrile

2-(2,5-Difluoro-phenyl)-nicotinonitrile

Cat. No.: B8428430
M. Wt: 216.19 g/mol
InChI Key: KASBZUMJSAXMQV-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-phenyl)-nicotinonitrile is a useful research compound. Its molecular formula is C12H6F2N2 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(2,5-Difluoro-phenyl)-nicotinonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative and a boronic acid. For example:

  • Step 1 : React 2-chloronicotinonitrile with 2,5-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
  • Step 2 : Optimize conditions (e.g., solvent: DMF/water mixture, temperature: 80–100°C, reaction time: 12–24 hours).
  • Yield Enhancement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and nitrile group presence.
  • IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₂H₆F₂N₂).
  • X-ray Crystallography : For definitive 3D structural confirmation (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
  • Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Assessment : Determine solubility in DMSO and aqueous buffers (PBS) for in vitro dosing .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the nitrile group in nucleophilic substitution reactions?

  • Methodological Answer : The nitrile group undergoes nucleophilic attack (e.g., by Grignard reagents or LiAlH₄) via a two-step process:

  • Step 1 : Coordination of the nucleophile to the electron-deficient nitrile carbon.
  • Step 2 : Elimination of cyanide or protonation to form amines/alcohols.
    Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell line passage number).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to confirm potency ranges.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Properties

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-9-3-4-11(14)10(6-9)12-8(7-15)2-1-5-16-12/h1-6H

InChI Key

KASBZUMJSAXMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared in 66% yield from 2-chloronicotinonitrile and 2,5-difluorophenylboronic acid according to the procedure described for Example 153A. 1H NMR (CDCl3) δ 7.19-7.23 (m, 2H), 7.29-7.34 (m, 1H), 7.48 (dd, J=8.0, 4.9 Hz, 1H), 8.10 (dd, J=8.0, 1.9 Hz, 1H), 8.92 (dd, J=5.1, 1.7 Hz, 1H).
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Synthesis routes and methods II

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